molecular formula C11H17NS B130709 2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane CAS No. 86239-97-6

2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane

Cat. No.: B130709
CAS No.: 86239-97-6
M. Wt: 195.33 g/mol
InChI Key: JPUCWJZXLGZCHP-UHFFFAOYSA-N
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Description

2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane is a chemical compound known for its unique structure and diverse applications. It is a bicyclic compound with an isothiocyanate functional group, which contributes to its reactivity and utility in various fields, including environmental research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane typically involves the reaction of a suitable precursor with thiophosgene or other isothiocyanate-generating reagents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and safety. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products Formed

Scientific Research Applications

2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane has been studied extensively for its applications in various scientific fields:

Mechanism of Action

The mechanism of action of 2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane involves its interaction with various molecular targets and pathways. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity underlies its potential biological activities and industrial applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isothiocyanate-containing molecules, such as:

    Sulforaphane: Found in cruciferous vegetables, known for its anticancer properties.

    Phenethyl isothiocyanate: Studied for its chemopreventive effects.

    Allyl isothiocyanate: Known for its antimicrobial activity.

Uniqueness

2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane is unique due to its bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other isothiocyanates may not be as effective.

Properties

IUPAC Name

2-isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NS/c1-10(2)8-4-5-9(6-8)11(10,3)12-7-13/h8-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUCWJZXLGZCHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)C1(C)N=C=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380650
Record name 2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86239-97-6
Record name 2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 86239-97-6
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